molecular formula C22H21N3O4 B12093773 Fmoc-His-OMe

Fmoc-His-OMe

Cat. No.: B12093773
M. Wt: 391.4 g/mol
InChI Key: YJYNUBXPJQOMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His-OMe: is a derivative of histidine, an essential amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified to form a methyl ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-His-OMe typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with Fmoc and subsequent esterification of the carboxyl group. The use of automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-His-OMe is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins and enzymes involved in various diseases .

Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. Its stability and ease of handling make it a preferred choice for peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-His-OMe revolves around its ability to form peptide bonds. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific application in peptide synthesis, where the Fmoc group provides stability and the methyl ester group allows for selective deprotection. This combination makes it highly versatile and efficient for synthesizing complex peptides and proteins .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYNUBXPJQOMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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